
Di-tert-butyl ((ethane-1,2-diylbis(oxy))bis(2,1-phenylene))dicarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Di-tert-butyl ((ethane-1,2-diylbis(oxy))bis(2,1-phenylene))dicarbamate, also known as EDBC, is a chemical compound that has been widely used in scientific research. It is a white crystalline powder that is soluble in organic solvents and is commonly used as a crosslinking agent in polymer chemistry. The compound has also been studied for its potential applications in the field of drug delivery, due to its ability to form stable complexes with metal ions.
Aplicaciones Científicas De Investigación
Anticancer and Antimicrobial Activities
- A study focused on the synthesis of novel Schiff bases, including compounds related to the chemical structure , demonstrated pronounced anticancer activities against various cancer cell lines. The synthesized metal complexes of these Schiff bases also showed significant antimicrobial activities against Gram-negative and Gram-positive bacteria, highlighting their potential in medical applications (E. Zayed, M. Zayed, Asmaa M. Fahim, F. El-Samahy, 2017).
Biological Activity and Structural Analysis
- Another research effort on novel Schiff's bases, including similar compounds, emphasized their potential for high biological activities. The structural characterization of these compounds provided insights into the active groups and weak bonds responsible for their antimicrobial potential. This study underscores the importance of molecular structure in designing effective antimicrobial agents (E. Zayed, M. Zayed, 2015).
Coordination Compounds and Luminescence
- Coordination compounds constructed with nitrogen-containing polycarboxylate ligands, closely related to the chemical structure of interest, have been synthesized and analyzed for their luminescence properties. These compounds exhibit unique structures and luminescence behaviors, offering potential applications in materials science and sensor technology (Zhi-Fang Jia, Jin Yang, Ying‐Ying Liu, Jian‐Fang Ma, 2011).
Sensing and Imaging Applications
- A vanillinyl Schiff base, structurally similar to the compound , demonstrated unprecedented fluorescent zinc sensing properties. This compound was effectively used for zinc bioimaging, showcasing its potential in biological imaging and diagnostics (Anup Kumar Bhanja, C. Patra, S. Mondal, D. Ojha, Debprasad Chattopadhyay, C. Sinha, 2015).
Propiedades
IUPAC Name |
tert-butyl N-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]phenoxy]ethoxy]phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N2O6/c1-23(2,3)31-21(27)25-17-11-7-9-13-19(17)29-15-16-30-20-14-10-8-12-18(20)26-22(28)32-24(4,5)6/h7-14H,15-16H2,1-6H3,(H,25,27)(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGWUOUOPAFEZMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC=C1OCCOC2=CC=CC=C2NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(6-bromobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-4-methoxybenzamide hydrochloride](/img/structure/B2495925.png)
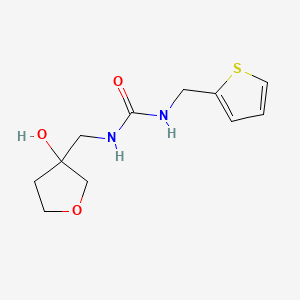
![N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-3-cyclohexylpropanamide](/img/structure/B2495927.png)
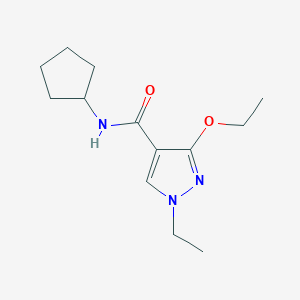



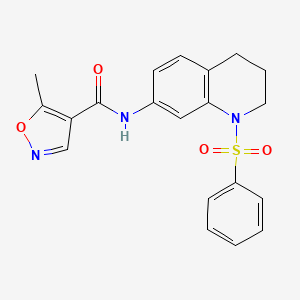


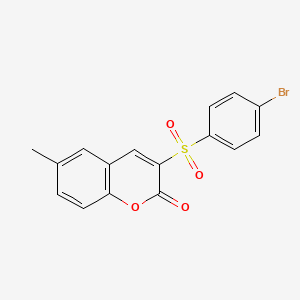
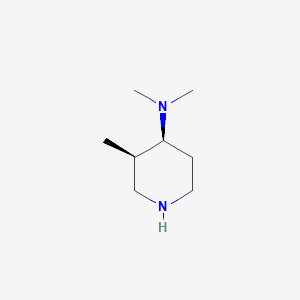
![[3-(Morpholin-4-yl)oxan-3-yl]methanamine](/img/structure/B2495944.png)
![2-Azabicyclo[2.2.2]octane-3-carboxylic acid](/img/structure/B2495945.png)